molecular formula C12H16BNO3 B13133450 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide

Cat. No.: B13133450
M. Wt: 233.07 g/mol
InChI Key: NZBMJTVLLUHQHE-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of benzoxaboroles, which are known for their unique boron-containing structures. Benzoxaboroles have been studied for their potential therapeutic applications, particularly as antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The specific conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound has been shown to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the protein synthesis process, leading to the antimicrobial effects observed .

Properties

Molecular Formula

C12H16BNO3

Molecular Weight

233.07 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C12H16BNO3/c1-14(2)11(15)7-6-9-4-3-5-10-8-17-13(16)12(9)10/h3-5,16H,6-8H2,1-2H3

InChI Key

NZBMJTVLLUHQHE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)N(C)C)O

Origin of Product

United States

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